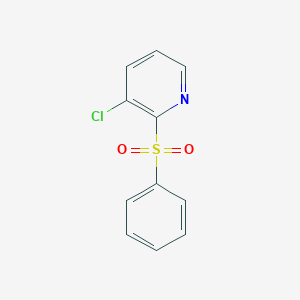

2-(Benzenesulfonyl)-3-chloropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXNPYXLKZPBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723471 | |

| Record name | 2-(Benzenesulfonyl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950693-94-4 | |

| Record name | 2-(Benzenesulfonyl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies: Pathways to 2 Benzenesulfonyl 3 Chloropyridine and Analogues

Direct Synthesis Strategies for the 2-(Benzenesulfonyl)-3-chloropyridine Core

Direct functionalization of the pyridine (B92270) ring is a common and often efficient approach to introduce desired substituents. This section details strategies that begin with a pyridine derivative and introduce the benzenesulfonyl group and the chlorine atom in subsequent steps.

Routes Involving Pyridinesulfonyl Chlorides and Benzenesulfonyl Chlorides as Key Intermediates

The reaction between sulfonyl chlorides and aromatic systems is a fundamental transformation in organic synthesis. In the context of this compound, both pyridinesulfonyl chlorides and benzenesulfonyl chlorides can serve as key intermediates.

One plausible, though not explicitly detailed in the provided literature for this specific molecule, route involves a Friedel-Crafts-type reaction. While pyridine itself is a poor substrate for classical Friedel-Crafts reactions due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst, variations of this reaction under specific conditions or with more reactive pyridine derivatives have been reported. For instance, the Friedel-Crafts sulfonylation of various aromatic compounds has been achieved using catalysts like triflic acid or solid acids such as zeolites and metal-exchanged montmorillonite (B579905) clays. researchgate.netrsc.org The direct sulfonylation of 3-chloropyridine (B48278) with benzenesulfonyl chloride in the presence of a strong acid catalyst could potentially yield the desired product, although regioselectivity might be an issue.

Alternatively, a coupling reaction involving a pre-functionalized pyridine could be envisioned. For example, the synthesis of N-aryl substituted benzenesulfonamides is commonly achieved through the coupling of benzenesulfonyl chloride with aromatic amines in the presence of a base like pyridine. researchgate.net While this is an N-S bond formation, analogous C-S bond forming reactions, such as a modified Suzuki or Stille coupling, could potentially be developed using a suitable organometallic pyridine derivative and a benzenesulfonyl halide.

The synthesis of the requisite pyridinesulfonyl chloride intermediates, such as 2-chloro-pyridine-3-sulfonyl chloride, is a well-established process. orgsyn.org A common method involves the diazotization of a corresponding aminopyridine, followed by reaction with sulfur dioxide in the presence of a copper catalyst. researchgate.net Once formed, this pyridinesulfonyl chloride could, in principle, be coupled with benzene (B151609) through a Friedel-Crafts reaction to furnish the target molecule.

Formation of the Carbon-Sulfur Bond through Sulfonylation Approaches

The direct formation of the C-S bond at the C2 position of the pyridine ring is a key step in many synthetic routes. Sulfonylation reactions offer a direct approach to achieve this transformation.

While classical Friedel-Crafts sulfonylation on pyridine is challenging, alternative methods have been developed for related heterocyclic systems. For example, the Friedel-Crafts acylation of imidazo[1,2-a]pyridines at the C-3 position is a highly efficient and selective reaction catalyzed by aluminum chloride. nih.govnih.gov This suggests that under appropriate conditions, a similar sulfonylation might be feasible on a suitably activated pyridine precursor. The success of such a reaction would heavily depend on the electronic nature of the pyridine substrate and the choice of catalyst.

Recent advances in organometallic chemistry have provided powerful tools for C-H functionalization. While not a direct sulfonylation, the principles of C-H activation could be applied. For instance, palladium-catalyzed C-H arylation of pyridines has been shown to be a versatile method for creating C-C bonds. nih.govoup.com A similar transformation employing a benzenesulfonyl-containing coupling partner could potentially lead to the desired C-S bond formation.

Halogenation Strategies at the Pyridine C3 Position

If the benzenesulfonyl group is already in place at the C2 position, a direct halogenation of 2-(benzenesulfonyl)pyridine would be required. The directing effects of the sulfonyl group and the pyridine nitrogen would influence the regioselectivity of this reaction. The sulfonyl group is a meta-director, which would favor substitution at the C3 and C5 positions. The pyridine nitrogen, when protonated or coordinated to a Lewis acid, also directs incoming electrophiles to the meta position. Therefore, direct chlorination of 2-(benzenesulfonyl)pyridine could potentially yield the desired 3-chloro isomer, although mixtures with the 5-chloro isomer might be expected.

Alternatively, one can start with a pre-halogenated pyridine, such as 3-chloropyridine. wikipedia.org The synthesis of 3-chloropyridine can be achieved through various methods, including the reaction of pyrrole (B145914) with dichlorocarbene, which proceeds via a ring expansion of an intermediate dichlorocyclopropane. chempanda.com Direct chlorination of pyridine is also possible but often leads to a mixture of isomers. chempanda.com Once 3-chloropyridine is obtained, the benzenesulfonyl group can be introduced at the C2 position using methods discussed in the previous sections, such as a directed metallation followed by reaction with a sulfonylating agent. It is known that 2-chloropyridine (B119429) can be selectively metallated at the C3 position, taking advantage of the ortho-directing effect of the halogen. rsc.org A similar strategy could potentially be applied to 3-chloropyridine to functionalize the C2 position. Nucleophilic aromatic substitution on chloropyridines is also a possibility, with the 2- and 4-positions being more reactive than the 3-position. libretexts.org

Pyridine Ring Construction and Functionalization for this compound Synthesis

An alternative to functionalizing a pre-existing pyridine ring is to construct the substituted pyridine core from acyclic precursors. This approach allows for greater control over the substitution pattern.

Transition Metal-Catalyzed Coupling and Carbon-Hydrogen Activation Reactions on Pyridine Precursors

Transition metal-catalyzed reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. These methods are particularly useful for the construction of biaryl and aryl-heteroaryl linkages.

Palladium- and copper-catalyzed C-H arylation reactions are powerful tools for the direct functionalization of pyridines. nih.govrsc.orgnih.govbeilstein-journals.orgacs.orgrsc.orgnih.gov For example, the palladium-catalyzed C-H arylation of pyridines with aryl triflates has been shown to occur with high regioselectivity at the C3 position. oup.com While this provides a route to 3-arylpyridines, modifications to the catalytic system could potentially direct the arylation to the C2 position. A more relevant approach is the copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters, which leads to the formation of 2-arylpyridines in a one-pot synthesis. rsc.org By employing a benzenesulfonyl-containing boronic ester, this method could be adapted to synthesize 2-(benzenesulfonyl)pyridines. The N-oxide can be subsequently removed to yield the desired product.

The following table summarizes selected examples of transition metal-catalyzed C-H arylation of pyridines, which could serve as a basis for the development of a synthesis for this compound.

Annulation and Cyclization Processes in Pyridine Synthesis

The construction of the pyridine ring through annulation and cyclization reactions offers a high degree of flexibility in introducing various substituents. nih.govnih.govresearchgate.net These methods typically involve the reaction of smaller, functionalized building blocks to form the six-membered heterocyclic ring.

One common strategy is the [4+2] cycloaddition (Diels-Alder) reaction. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reaction of 2-azadienes, which are generated in situ. nih.gov By carefully choosing the dienophile and the diene precursors, it is possible to construct a pyridine ring with the desired substitution pattern. For the synthesis of this compound, this would require a diene or dienophile containing a benzenesulfonyl group and a chlorine atom at the appropriate positions.

Cascade reactions provide another powerful approach to building complex molecules from simple starting materials. A one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of tetraarylpyridines. acs.org While this specific example leads to a highly substituted product, the underlying principle of combining multiple components in a single pot to form the pyridine ring is broadly applicable.

The following table provides an overview of different annulation and cyclization strategies for the synthesis of substituted pyridines.

Multi-component Reactions for Pyridine Ring Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for the construction of complex molecules like sulfonylated pyridines. These reactions are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. Several classical MCRs for pyridine synthesis, such as the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke reactions, provide versatile platforms for accessing a wide array of substituted pyridines. askfilo.com

While a direct multi-component synthesis of this compound is not prominently documented, the synthesis of analogous sulfonylated pyridines through MCRs has been successfully demonstrated. For instance, a one-pot, three-component reaction has been developed for the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties. This reaction proceeds by reacting an aldehyde, a methyl ketone possessing a sulfonate or sulfonamide group, and ammonium acetate under solvent-free conditions at elevated temperatures. researchgate.net The use of a magnetic nanoparticle-supported catalyst in this process further enhances its green credentials by allowing for easy catalyst recovery and reuse. researchgate.net

Another notable example is a four-component reaction for the synthesis of highly substituted pyridines, which has been achieved using a zinc catalyst. This reaction brings together malononitrile, ammonium acetate, an aromatic aldehyde, and a ketone at room temperature to afford the pyridine product in a short reaction time. thieme-connect.com Although not directly yielding a sulfonylated product, this methodology highlights the potential for incorporating sulfonyl-containing building blocks into such MCR strategies. The general scheme for a four-component synthesis of a substituted pyridine is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product |

| Aldehyde | Active Methylene Compound (e.g., malononitrile) | β-Ketoester | Ammonium Acetate | Various catalysts, often with heating | Highly substituted pyridine |

This table illustrates the versatility of MCRs in assembling the pyridine core, where the substituents on the final product are determined by the choice of the initial building blocks.

Green Chemistry Approaches in the Synthesis of Sulfonylated Pyridines

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonylated pyridines to minimize environmental impact and enhance sustainability. These approaches focus on the use of non-conventional reaction media, improving atom economy, and employing catalytic methods.

Application of Non-Conventional Reaction Media and Conditions

The use of alternative energy sources and environmentally benign solvents is a cornerstone of green chemistry.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of sulfonylated pyridines, microwave irradiation has been successfully employed in a one-pot, four-component reaction to produce novel pyridine derivatives in excellent yields (82-94%) and significantly reduced reaction times (2-7 minutes) compared to conventional heating methods. nih.gov This technique not only enhances reaction rates but also often leads to cleaner reactions with higher purity of the final products.

Ultrasonication: Ultrasound irradiation provides an alternative energy source that can promote chemical reactions through acoustic cavitation. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, has been shown to be effectively promoted by ultrasonic irradiation in aqueous micelles, leading to improved yields. wikipedia.org This method offers a greener alternative to traditional solvents and heating.

Mechanochemistry: Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free approach to chemical synthesis. A three-component palladium-catalyzed aminosulfonylation reaction has been developed using mechanical energy to produce a wide range of sulfonamides. rsc.org While not directly applied to pyridine ring formation, this demonstrates the potential of mechanochemistry in the synthesis of sulfonyl-containing compounds.

The application of other green media like water and supercritical CO2 in the synthesis of simple sulfonylated pyridines is an area of ongoing research, with the aim of replacing volatile and hazardous organic solvents.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Multi-component reactions are inherently atom-economical as they combine multiple starting materials into a single product with minimal or no byproducts. nih.gov

For example, the theoretical atom economy of the Hantzsch pyridine synthesis can be calculated to illustrate this principle. In a typical Hantzsch reaction, an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) react to form a dihydropyridine, which is then oxidized to the pyridine. The byproducts are typically water molecules.

To further minimize waste, strategies such as catalyst recycling are employed. The use of heterogeneous or magnetic nanoparticle-supported catalysts allows for their simple separation from the reaction mixture and reuse in subsequent reactions, reducing both cost and waste. researchgate.netresearchgate.net Additionally, process optimization to reduce the formation of byproducts and the development of one-pot syntheses that avoid the isolation and purification of intermediates are crucial for waste reduction. chimia.ch

Below is a hypothetical atom economy calculation for a generalized Hantzsch-type reaction leading to a sulfonylated pyridine.

| Reactants | Molecular Weight ( g/mol ) | Moles | Total Reactant Mass (g) | Product | Molecular Weight ( g/mol ) | Moles | Product Mass (g) | Atom Economy (%) |

| Sulfonyl-β-ketoester | 250 | 2 | 500 | Sulfonylated Pyridine | 450 | 1 | 450 | 81.8% |

| Aldehyde | 100 | 1 | 100 | |||||

| Ammonia | 17 | 1 | 17 | |||||

| Total | 617 |

Note: This is a simplified and hypothetical calculation. The actual atom economy would depend on the specific reactants and the stoichiometry of the reaction, including the oxidant used in the aromatization step.

Catalytic Methodologies for Enhanced Efficiency

Catalysis plays a pivotal role in the development of efficient and green synthetic methods for sulfonylated pyridines. Catalysts can lower the activation energy of reactions, enabling them to proceed under milder conditions, often with higher selectivity and yields.

A variety of catalytic systems have been explored for pyridine synthesis:

Metal Catalysis: Transition metal catalysts, including those based on zinc, palladium, and rhodium, have been widely used in pyridine synthesis. For instance, a zinc-catalyzed four-component reaction provides a rapid and efficient route to highly substituted pyridines at room temperature. thieme-connect.com Palladium catalysts are instrumental in cross-coupling reactions that can be used to introduce the sulfonyl group onto a pre-formed pyridine ring.

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems, often avoiding issues of toxicity and cost. Morpholine, an organobase, has been used to catalyze the one-pot, four-component synthesis of polysubstituted dihydropyridines at ambient temperature. researchgate.net

Heterogeneous Catalysis: The use of solid catalysts, such as hydrotalcite, simplifies product purification and allows for catalyst recycling. Hydrotalcite, a solid base, has been effectively used in the multi-component synthesis of highly substituted pyridines. researchgate.net

Photocatalysis and Electrocatalysis: These emerging fields utilize light or electricity, respectively, to drive chemical reactions. An electrochemical methodology has been reported for the meta-C–H sulfonylation of pyridines, offering a catalyst- and oxidant-free approach with excellent regioselectivity. nih.gov

The continuous development of novel catalytic systems is crucial for advancing the synthesis of this compound and its analogs in a more efficient, economical, and environmentally responsible manner.

Reactivity and Mechanistic Insights of 2 Benzenesulfonyl 3 Chloropyridine Systems

Electrophilic Aromatic Substitution (EAS) on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system compared to benzene (B151609). pearson.comwikipedia.org The presence of additional deactivating groups, such as the benzenesulfonyl and chloro substituents in 2-(benzenesulfonyl)-3-chloropyridine, further diminishes the ring's nucleophilicity, making EAS reactions exceptionally difficult. masterorganicchemistry.comyoutube.com

Regioselectivity and Directing Effects of Sulfonyl and Chloro Substituents

The regiochemical outcome of any potential EAS reaction on this compound is determined by the combined directing effects of the pyridine nitrogen and the two substituents.

Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring, particularly at the C2, C4, and C6 positions, through its inductive effect. Electrophilic attack is therefore least disfavored at the C3 and C5 positions. youtube.com

Benzenesulfonyl Group (-SO₂Ph): This is a powerful electron-withdrawing group and acts as a strong deactivator. masterorganicchemistry.com Through resonance and inductive effects, it directs incoming electrophiles to the meta position. Relative to its position at C2, this would direct an electrophile to C4 and C6.

Chloro Group (-Cl): The chloro group is also deactivating due to its inductive effect. However, it is an ortho-, para-director because its lone pairs can stabilize the cationic intermediate (sigma complex) through resonance. libretexts.orglibretexts.org Relative to its position at C3, it would direct an electrophile to C5 (the other ortho position, C1, is nitrogen, and the para position, C6, is also influenced by the sulfonyl group).

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Strongly deactivating (Inductive) | Meta (C3, C5) |

| Benzenesulfonyl | 2 | Strongly deactivating (Inductive & Resonance) | Meta (C4, C6) |

| Chloro | 3 | Deactivating (Inductive), o,p-directing (Resonance) | Ortho, Para (C5, C6) |

Mechanistic Pathways and Intermediate Stabilization in Pyridine EAS

The mechanism for EAS proceeds through a two-step addition-elimination pathway. masterorganicchemistry.commsu.edu The first, rate-determining step involves the attack of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity. masterorganicchemistry.com

For this compound, the stability of the sigma complex is severely compromised. The positive charge of the intermediate is destabilized by the proximate electron-withdrawing pyridine nitrogen and the sulfonyl group. youtube.comyoutube.com Attack at any position (C4, C5, or C6) would lead to a high-energy intermediate, resulting in a very high activation energy for the reaction. Resonance structures that place the positive charge on the carbon bearing the sulfonyl group or adjacent to the pyridine nitrogen are particularly unfavorable. youtube.com

Comparative Reactivity with Deactivated Aromatic Systems

The reactivity of an aromatic ring in EAS is directly related to its electron density. libretexts.org Systems with electron-withdrawing groups are "deactivated" because they react much slower than benzene. masterorganicchemistry.com this compound can be compared to other strongly deactivated systems.

| Compound | Key Deactivating Features | Relative Reactivity vs. Benzene |

|---|---|---|

| Nitrobenzene | One strong deactivating group (-NO₂) | ~10⁻⁸ |

| m-Dinitrobenzene | Two strong deactivating groups (-NO₂) | Extremely low |

| Pyridine | Electron-deficient ring nitrogen | ~10⁻⁶ |

| This compound | Pyridine N, -SO₂Ph group, -Cl group | Significantly lower than pyridine or nitrobenzene |

Given the combined deactivating power of the pyridine nitrogen, a benzenesulfonyl group, and a chloro group, the reactivity of this compound in EAS is expected to be substantially lower than that of even dinitrobenzene. echemi.com Such reactions are generally considered synthetically unfeasible under standard electrophilic substitution conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it a potential candidate for nucleophilic aromatic substitution (SNAr). uci.edu This reaction is facilitated by the presence of electron-withdrawing groups and a suitable leaving group on the aromatic ring. libretexts.org

Reactivity at the Chloro-Substituted Pyridine Position

The SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.org In this molecule, the chloro group at the C3 position is the potential leaving group. However, the reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group. uci.eduwuxibiology.com Substitution is most favorable at the C2 and C4 positions because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comyoutube.com

When the leaving group is at the C3 or C5 position, this direct resonance stabilization involving the nitrogen atom is not possible. youtube.com Consequently, 3-halopyridines are significantly less reactive in SNAr reactions than their 2- and 4-isomers. nih.gov While the presence of the strong electron-withdrawing sulfonyl group at C2 does enhance the electrophilicity of the ring, the positional disadvantage of the chloro group at C3 remains a significant kinetic barrier. researchgate.netnih.gov

Influence of Pyridine Nitrogen and Sulfonyl Group on SNAr Mechanisms

The SNAr mechanism proceeds via a two-step process: nucleophilic addition to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orglibretexts.org The stability of the Meisenheimer complex is the key factor determining the reaction rate.

Pyridine Nitrogen: The nitrogen atom is a powerful "activating" group for SNAr because its electron-withdrawing inductive effect stabilizes the negative charge of the Meisenheimer complex. uci.edu This makes the pyridine ring inherently more susceptible to nucleophilic attack than a benzene ring.

Benzenesulfonyl Group (-SO₂Ph): As a potent electron-withdrawing group, the sulfonyl group provides substantial stabilization for the anionic intermediate. researchgate.net When a nucleophile attacks the C3 position, the resulting negative charge can be delocalized across the aromatic system and onto the sulfonyl group at the adjacent C2 position. This stabilization is crucial for lowering the activation energy of the reaction, partially compensating for the unfavorable C3 position of the leaving group.

The synergistic electron-withdrawing effects of the pyridine nitrogen and the C2-benzenesulfonyl group make the SNAr reaction at the C3 position more feasible than it would be in a simple 3-chloropyridine (B48278). nih.govresearchgate.net The reaction rate is influenced by the strength of the incoming nucleophile and the reaction conditions, with stronger nucleophiles and higher temperatures often required to overcome the activation barrier. researchgate.net

Transformations Involving the Sulfonyl Group

Reactions at the Sulfur Center: Oxidation, Reduction, and Displacement

The sulfonyl group in this compound is a versatile functional group that can undergo a range of transformations at the sulfur center. These reactions, including oxidation, reduction, and displacement, provide pathways to novel pyridine derivatives with diverse applications.

Oxidation: While the sulfur in a sulfonyl group is already in its highest oxidation state (+6), further reactions involving the surrounding moieties can be influenced by strong oxidizing agents. However, direct oxidation of the sulfur center itself is not feasible.

Reduction: The reduction of the sulfonyl group to a sulfinyl or thioether functionality can be achieved using various reducing agents. These transformations are significant as they alter the electronic properties and steric hindrance around the pyridine ring. Common reducing agents for this purpose include strong hydride reagents. The resulting sulfinylpyridines are chiral and can be used as ligands in asymmetric catalysis.

Displacement: The benzenesulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than the displacement of the chloro substituent. The feasibility of this displacement depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and high temperatures may be required to facilitate the cleavage of the C-S bond.

Rearrangement Reactions and Fragmentations Involving Sulfonyl Moieties

Aryl sulfones, including this compound, can participate in various rearrangement and fragmentation reactions, often under thermal, photochemical, or base-catalyzed conditions. These reactions can lead to significant structural modifications of the parent molecule.

One notable rearrangement is the Smiles rearrangement , where an intramolecular nucleophilic aromatic substitution occurs. In the context of pyridyl sulfones, this could involve the attack of a nucleophilic center within a side chain at the pyridine ring, with the sulfonyl group acting as the leaving group.

Fragmentation reactions of sulfonyl compounds can be initiated by heat, light, or chemical reagents. For instance, under certain conditions, the C-S bond can cleave, leading to the formation of radical or ionic intermediates that can then undergo further reactions. These fragmentations can be a source of sulfonyl radicals or sulfinates, which are valuable intermediates in organic synthesis.

Ligand Effects and Transition Metal-Catalyzed Transformations of Sulfonyl-Containing Substrates

The pyridine and sulfonyl moieties in this compound can both interact with transition metals, influencing the outcome of catalytic reactions. The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the metal center and modulating its catalytic activity. The sulfonyl group can also exhibit coordinating effects, although this is less common.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, this compound can serve as an electrophilic partner. The chloro substituent at the 3-position is the typical site of reaction. The choice of ligand on the transition metal catalyst is crucial for achieving high yields and selectivities. Different ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

| Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|

| Reduction of Sulfonyl Group | Conversion of the sulfonyl group to sulfinyl or thioether. | Strong hydride reagents (e.g., LiAlH₄). |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Base-catalyzed, requires a suitable nucleophilic side chain. |

| Cross-Coupling Reactions | Formation of C-C, C-N, or C-O bonds at the 3-position. | Palladium or copper catalysts with various ligands. |

Photochemical and Electrochemical Reactivity of Pyridine-Sulfonyl Compounds

Photoredox Catalysis and Photoinduced Electron Transfer Processes

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. Pyridine-sulfonyl compounds, including this compound, can participate in these processes through photoinduced electron transfer (PET).

Upon irradiation with visible light, a photocatalyst can be excited to a long-lived triplet state. This excited state can then engage in either an oxidative or reductive quenching cycle with the pyridine-sulfonyl substrate. For instance, the excited photocatalyst could reduce the pyridine-sulfonyl compound, leading to the formation of a radical anion. This intermediate could then undergo fragmentation, such as the cleavage of the C-Cl or C-S bond, to generate a pyridyl radical. This radical can then participate in various bond-forming reactions.

Alternatively, the excited photocatalyst could oxidize a suitable electron donor, and the resulting reduced photocatalyst could then transfer an electron to the pyridine-sulfonyl compound. The specific pathway will depend on the redox potentials of the photocatalyst, the substrate, and any other reagents present in the reaction mixture. The sulfonyl group, being strongly electron-withdrawing, can facilitate the initial electron transfer step by lowering the reduction potential of the pyridine ring. The direct C-H sulfonylation of pyridine has been shown to be influenced by the choice of base and solvent, which can affect the regioselectivity of the reaction. researchgate.net

Electrochemical Transformations and Redox Behavior

The electrochemical behavior of pyridine derivatives is highly dependent on the nature and position of their substituents. Electron-withdrawing groups generally make the pyridine ring more susceptible to reduction (cathodic processes) and more resistant to oxidation (anodic processes). In the case of this compound, the potent electron-withdrawing nature of the benzenesulfonyl group at the 2-position, coupled with the inductive effect of the chlorine atom at the 3-position and the inherent electron-deficient character of the pyridine ring, would render the system electron-poor.

Consequently, the reduction of this compound is expected to occur at less negative potentials compared to unsubstituted pyridine. The reduction process could involve the pyridine ring itself or the C-Cl and C-SO2Ph bonds. Studies on other halogenated heteroaromatic compounds have shown that electrochemical reduction can lead to the cleavage of the carbon-halogen bond. scispace.com Similarly, the carbon-sulfur bond of the sulfonyl group could also be susceptible to reductive cleavage. The precise reduction pathway and the corresponding potentials would depend on the experimental conditions, such as the solvent, supporting electrolyte, and electrode material.

Cyclic voltammetry studies on various substituted arenesulfonhydrazides and indole-based-sulfonamides have demonstrated that the sulfonyl and sulfonamide moieties are electrochemically active. researchgate.netnih.gov For instance, the S–N bond cleavage in sulfonamides has been observed over a range of potentials, influenced by the nature of the substituents on the aromatic ring. researchgate.net While these systems are not direct analogues, they indicate that the sulfonyl group in this compound is a potential redox center.

The oxidation of this compound, on the other hand, would be expected to be significantly more difficult than that of pyridine. The electron-deficient nature of the ring would necessitate a higher positive potential to remove an electron.

A hypothetical summary of the expected redox behavior is presented in Table 1.

Table 1: Predicted Electrochemical Properties of this compound in Comparison to Pyridine.

| Compound | Predicted Oxidation Potential | Predicted Reduction Potential | Probable Reduction Products |

|---|---|---|---|

| Pyridine | Less Positive | More Negative | Dihydropyridine (B1217469) derivatives |

| This compound | More Positive | Less Negative | Products of C-Cl and/or C-S bond cleavage, dihydropyridine derivatives |

Computational and Theoretical Mechanistic Studies

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), provides powerful tools to investigate the reactivity and reaction mechanisms of organic molecules. For this compound, such studies can offer deep insights into its reaction pathways, the stability of intermediates, and the factors governing selectivity.

Quantum Mechanical (e.g., DFT) Investigations of Reaction Pathways and Intermediates

The most probable reaction pathway for this compound with a nucleophile is a Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this deficiency is greatly amplified by the strong electron-withdrawing benzenesulfonyl group at the 2-position and the chloro group at the 3-position. This electronic setup makes the pyridine ring highly susceptible to attack by nucleophiles.

DFT calculations can be employed to model the SNAr reaction pathway. This typically involves the following steps:

Formation of a Meisenheimer Complex: The reaction is expected to proceed via a two-step mechanism involving the formation of a stable intermediate known as a Meisenheimer complex. wikipedia.org In this step, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), leading to a tetrahedral intermediate where the negative charge is delocalized over the pyridine ring and the sulfonyl group. DFT calculations can be used to determine the geometry and stability of this intermediate. researchgate.netresearchgate.net

Departure of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

Computational studies on similar systems, such as the reaction of 2-chloropyridine (B119429) derivatives with glutathione, have verified the presence of a Meisenheimer complex and its influence on the reaction rate. researchgate.netnih.gov DFT calculations can elucidate the electronic structure of the transition states connecting the reactants, the Meisenheimer intermediate, and the products.

Energy Profiles and Rate-Determining Steps Analysis

A key outcome of DFT studies is the generation of a reaction energy profile, which plots the potential energy of the system as a function of the reaction coordinate. This profile reveals the activation energies for each step of the reaction.

For a typical SNAr reaction, the energy profile shows two transition states and one intermediate (the Meisenheimer complex). The rate-determining step of the reaction is the one with the highest activation energy. In many SNAr reactions, the formation of the Meisenheimer complex (the first step) is the rate-determining step because it involves the disruption of the aromatic system. masterorganicchemistry.com However, in some cases, the departure of the leaving group can be rate-limiting.

DFT calculations can precisely determine the energies of the reactants, transition states, intermediate, and products, thus allowing for the identification of the rate-determining step. A hypothetical energy profile for the SNAr reaction of this compound is illustrated in Table 2, which outlines the key energetic parameters that can be computed.

Table 2: Key Energetic Parameters from a DFT-Calculated Energy Profile for an SNAr Reaction.

| Parameter | Description | Significance |

|---|---|---|

| ΔE‡1 | Activation energy for the formation of the Meisenheimer complex | Determines the rate of the first step |

| ΔEint | Relative energy of the Meisenheimer complex | Indicates the stability of the intermediate |

| ΔE‡2 | Activation energy for the departure of the leaving group | Determines the rate of the second step |

| ΔErxn | Overall reaction energy | Indicates whether the reaction is exothermic or endothermic |

Prediction of Regio- and Stereoselectivity

In the case of this compound, the primary question of regioselectivity revolves around the site of nucleophilic attack. The two electron-withdrawing substituents activate the ring, but the chlorine at the 3-position is the more likely leaving group in an SNAr reaction.

DFT calculations can be used to predict the regioselectivity by comparing the activation energies for nucleophilic attack at different positions on the pyridine ring. The pathway with the lower activation energy will be the favored one. For this compound, attack at the C-3 position leading to the displacement of the chloride ion is expected to be the most favorable pathway due to the stability of the resulting Meisenheimer intermediate and the good leaving group ability of chloride.

Computational models can also predict stereoselectivity if chiral centers are involved in the reaction. For the SNAr reaction of an achiral nucleophile with this compound, no new stereocenters are formed in the product, so stereoselectivity is not a factor. However, if a chiral nucleophile is used, DFT could be employed to investigate the potential for diastereoselectivity by comparing the transition state energies for the formation of different diastereomeric products.

Theoretical studies on the regioselectivity of SNAr reactions on other substituted pyridines, such as 3-substituted 2,6-dichloropyridines, have shown that both electronic and steric factors, as well as solvent effects, can influence the outcome of the reaction. researchgate.net These studies highlight the power of computational chemistry in rationalizing and predicting the selectivity of such reactions.

Derivatization and Functionalization: Expanding the Chemical Space of 2 Benzenesulfonyl 3 Chloropyridine

Modification of the Pyridine (B92270) Ring

The pyridine core of the molecule is amenable to significant modification through substitution reactions and modern cross-coupling methodologies, enabling the introduction of a wide range of functional groups and structural motifs.

The reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr) is a cornerstone of its derivatization. The positions ortho and para (2-, 4-, and 6-) to the ring nitrogen are electronically activated for nucleophilic attack. quimicaorganica.orgstackexchange.comyoutube.comvaia.com In 2-(benzenesulfonyl)-3-chloropyridine, the benzenesulfonyl group at the 2-position is an excellent leaving group, making this site highly susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the sulfonyl group further enhances the electrophilicity of the pyridine ring.

Nucleophilic attack at the 2- or 4-position allows the formation of a resonance-stabilized intermediate where the negative charge is favorably located on the electronegative nitrogen atom. stackexchange.comyoutube.com Consequently, the benzenesulfonyl group at C-2 can be readily displaced by nucleophiles such as alkoxides, amines, and thiolates to yield 2-substituted-3-chloropyridines.

Conversely, the chloro group at the 3-position is significantly less reactive towards traditional SNAr reactions. Nucleophilic attack at the 3-position does not permit the delocalization of the resulting negative charge onto the ring nitrogen, leading to a less stable intermediate and a slower reaction rate. stackexchange.com However, under forcing conditions or with highly reactive nucleophiles, substitution at the 3-position can be achieved.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

| Position | Leaving Group | Nucleophile (Example) | Product Type | Relative Reactivity |

| C-2 | -SO2Ph | RO-, R2NH, RS- | 2-Alkoxy/Amino/Thio-3-chloropyridine | High |

| C-3 | -Cl | RO-, R2NH | 3-Alkoxy/Amino-2-(benzenesulfonyl)pyridine | Low |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for functionalizing halopyridines. The C-Cl bond at the 3-position of this compound is a prime site for such transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a highly versatile method for introducing aryl or vinyl substituents. While heteroaryl chlorides can be less reactive than bromides or iodides, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), can effectively facilitate the coupling of 3-chloropyridines with a variety of boronic acids.

Other important cross-coupling reactions can also be employed:

Sonogashira Coupling: Introduces alkynyl groups using a terminal alkyne, typically with palladium and copper co-catalysis.

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines.

Heck Coupling: Forms C-C bonds by reacting with alkenes.

These reactions provide a powerful and modular approach to introduce a wide array of functional groups at the 3-position, significantly expanding the chemical space accessible from the parent compound.

Table 2: Examples of Cross-Coupling Reactions for Functionalization at C-3

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(OAc)2 / Ligand | C-C | 3-Aryl-2-(benzenesulfonyl)pyridine |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2 / CuI | C-C | 3-Alkynyl-2-(benzenesulfonyl)pyridine |

| Buchwald-Hartwig | R2NH | Pd2(dba)3 / Ligand | C-N | 3-Amino-2-(benzenesulfonyl)pyridine |

Functionalization of the Benzenesulfonyl Moiety

The benzenesulfonyl group is not merely a leaving group; it also presents opportunities for further chemical modification on its phenyl ring or at the sulfur center.

The phenyl ring of the benzenesulfonyl group is subject to electrophilic aromatic substitution (SEAr). wikipedia.org The sulfonyl group is a powerful electron-withdrawing group and, as such, is strongly deactivating and meta-directing. masterorganicchemistry.comlibretexts.org This means that electrophilic attack will occur preferentially at the 3' and 5' positions of the phenyl ring.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

Due to the strong deactivating effect of the sulfonyl group, these reactions often require more forcing conditions (higher temperatures, stronger reagents) than those used for more activated aromatic rings like benzene (B151609) or toluene.

Direct derivatization of the oxygen atoms of a sulfonyl group is not a common transformation due to the high stability of the S=O double bonds. The primary chemical modification involving this part of the moiety is the reduction of the entire sulfonyl group. This transformation implicitly involves the oxygen atoms by removing them.

The sulfonyl group (-SO₂) can be reduced to a sulfinyl group (-SO-) or further to a sulfide (B99878) (-S-). wikipedia.org Reductive desulfonylation, which cleaves the C-S bond to replace the entire sulfonyl group with a hydrogen atom, is also a well-established process, often employing reducing agents like sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.orgresearchgate.net While less common for aryl sulfones attached to heteroaromatic rings, partial or full reduction of the sulfur center represents a potential pathway for functionalization. researchgate.nettaylorfrancis.com

Construction of Fused and Bridged Heterocyclic Architectures

The dual reactivity of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. A common and powerful strategy involves a two-step sequence: first, a cross-coupling or substitution reaction at the 3-position to install a side chain, followed by an intramolecular cyclization where a nucleophilic group on the new side chain displaces the benzenesulfonyl group at the 2-position. rsc.orgrsc.orgnih.gov

For example, a Suzuki coupling with 2-aminophenylboronic acid would introduce an aminophenyl group at the 3-position. The amino group (-NH₂) of this new substituent is perfectly positioned to act as an intramolecular nucleophile, attacking the carbon at the 2-position and displacing the benzenesulfonyl anion to forge a new six-membered ring. This specific sequence would lead to the formation of a dibenzo[b,f] wikipedia.orgnih.govnaphthyridine scaffold, a valuable core structure in medicinal chemistry. This "coupling-followed-by-cyclization" strategy allows for the construction of a variety of tricyclic and polycyclic aromatic systems.

Cycloaddition and Annulation Strategies

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of published research on the utilization of this compound in cycloaddition and annulation reactions. While these strategies are powerful tools for the construction of complex molecular architectures, their application to this specific pyridine-sulfonyl scaffold has not been documented. There are no reported examples of this compound acting as a dienophile, diene, or dipolarophile in cycloaddition reactions such as Diels-Alder or 1,3-dipolar cycloadditions. Similarly, the use of this compound in annulation strategies to form new ring systems fused to the pyridine core has not been described in the reviewed literature.

Synthesis of Polycyclic Systems Incorporating the Pyridine-Sulfonyl Moiety

Following a thorough search of scientific literature, no specific studies detailing the synthesis of polycyclic systems directly incorporating the this compound moiety were identified. The construction of extended, multi-ring structures is a significant endeavor in synthetic chemistry for accessing novel chemical space. However, research efforts to date have not focused on using this compound as a building block for the assembly of such polycyclic frameworks. Consequently, there are no established protocols or reported examples of polycyclic or heterocyclic systems derived from this particular starting material.

Stereoselective and Asymmetric Transformations

The development of stereoselective and asymmetric transformations is crucial for the synthesis of chiral molecules with potential applications in various fields. The investigation into such reactions involving this compound is detailed below.

Enantioselective Synthesis of Chiral Sulfone-Containing Derivatives

An in-depth analysis of the current body of scientific knowledge indicates that there are no published methods for the enantioselective synthesis of chiral derivatives originating from this compound. Asymmetric catalysis and the use of chiral auxiliaries are common strategies for inducing enantioselectivity in chemical reactions. However, the application of these techniques to introduce chirality into molecules derived from this compound has not been reported. As a result, there is no available data on the synthesis of enantiomerically enriched compounds featuring the pyridine-sulfonyl scaffold of the parent molecule.

Diastereoselective Control in Derivatization Reactions

A review of existing chemical literature and databases shows a lack of reported studies on the diastereoselective control in derivatization reactions of this compound. Diastereoselective reactions are fundamental in controlling the relative stereochemistry of multiple stereocenters within a molecule. Despite the importance of such transformations, there is no documented research describing the substrate-controlled or reagent-controlled diastereoselective functionalization of the this compound core. Therefore, information regarding the formation of specific diastereomers from this compound is not available.

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Benzenesulfonyl)-3-chloropyridine in solution. A combination of one-dimensional and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H, ¹³C, and Heteronuclear NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy is fundamental for the initial structural verification of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the benzenesulfonyl group and the chlorine atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyridine (B92270) and benzene (B151609) ring protons. The pyridine ring protons would typically appear in the downfield region (δ 7.5-9.0 ppm), with their exact shifts and coupling patterns dictated by the relative positions of the chloro and sulfonyl substituents. The benzenesulfonyl protons would also reside in the aromatic region (δ 7.5-8.5 ppm).

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for all 11 unique carbon atoms in the molecule. Carbons directly attached to the sulfonyl group and the chlorine atom would exhibit characteristic chemical shifts. Two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for linking proton signals to their directly attached carbons and for tracing multi-bond connectivities, respectively. This allows for the unequivocal assignment of every atom in the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyridine Ring (H4, H5, H6) | 7.5 - 9.0 | Complex splitting patterns (doublets, triplets, or doublet of doublets) expected due to spin-spin coupling. |

| Benzene Ring (ortho-H) | 8.0 - 8.5 | Downfield shift due to proximity to the electron-withdrawing SO₂ group. | |

| Benzene Ring (meta-, para-H) | 7.5 - 8.0 | Typical aromatic region. | |

| ¹³C | Pyridine Ring (C2, C3) | 140 - 160 | Carbons directly bonded to heteroatoms or electron-withdrawing groups are shifted downfield. |

| Pyridine Ring (C4, C5, C6) | 120 - 140 | Standard aromatic carbon region. | |

| Benzene Ring (ipso-C) | 135 - 145 | Carbon attached to the sulfur atom. | |

| Benzene Ring (other C) | 125 - 135 | Aromatic carbons of the phenyl group. |

Dynamic NMR for Tautomerism and Conformational Studies

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes. For this compound, DNMR could be used to investigate the rotational dynamics around the C(pyridine)-S and S-C(benzene) bonds.

At room temperature, rotation around these single bonds is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, if a significant energy barrier to rotation exists, cooling the sample can slow this process. As the rate of rotation approaches the NMR timescale, predictable changes in the NMR spectrum, such as peak broadening or the decoalescence of a single peak into multiple peaks, can be observed. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility and the steric and electronic factors that govern it. While specific DNMR studies on this compound are not reported, studies on sterically hindered aryl sulfones have successfully determined such rotational barriers. nih.gov

In Situ NMR for Reaction Monitoring and Intermediate Detection

In situ or real-time NMR spectroscopy is a powerful method for monitoring the progress of a chemical reaction directly in the NMR tube. researchgate.net This technique can be applied to study the synthesis of this compound, for instance, in the reaction between a sulfinate salt and 2,3-dichloropyridine.

By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the simultaneous emergence of product signals. This provides detailed kinetic data, allowing for the determination of reaction rates and orders. rsc.org Furthermore, in situ NMR is exceptionally useful for detecting and characterizing transient intermediates that may not be observable by conventional analysis of the final product mixture. researchgate.netchemrxiv.org This mechanistic insight is crucial for optimizing reaction conditions to improve yield and minimize byproducts.

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive information about the molecular structure and packing of a compound in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Growing a suitable single crystal of this compound would enable its analysis by single-crystal X-ray diffraction. This technique yields a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined. mdpi.com

The resulting data provides definitive measurements of:

Bond lengths: The exact distances between connected atoms.

Bond angles: The angles formed by three connected atoms.

Torsion angles: The dihedral angles describing the conformation of the molecule, particularly the orientation of the pyridine and benzene rings relative to the central sulfonyl group.

This information confirms the absolute connectivity and provides an unambiguous structural proof, complementing the solution-state data from NMR. mdpi.com

Table 2: Illustrative Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | Determines the crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. | Provides information about molecular symmetry in the solid state. |

| Bond Lengths (e.g., C-S, S=O, C-Cl) | Precise interatomic distances in Angstroms (Å). | Confirms covalent bonding and can indicate bond order. |

| Bond Angles (e.g., O-S-O, C-S-C) | Angles between adjacent bonds in degrees (°). | Defines the local geometry around each atom. |

| Torsion Angles | Dihedral angles describing rotation around bonds. | Defines the overall 3D conformation of the molecule. |

Elucidation of Intermolecular Interactions and Solid-State Conformations

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. ias.ac.in For this compound, these would likely include:

π-π Stacking: Interactions between the aromatic pyridine and benzene rings of adjacent molecules.

Weak Hydrogen Bonds: C-H···O interactions between aromatic C-H groups and the highly polarized sulfonyl oxygen atoms are expected to be significant packing forces. nih.gov

Halogen Interactions: Potential C-Cl···N or C-Cl···O interactions may also play a role in the supramolecular assembly.

Understanding these interactions is crucial as they dictate the physical properties of the solid material, such as melting point and solubility. nih.govmdpi.com The analysis provides a complete picture of the solid-state conformation, which may differ from the preferred conformation in solution due to the constraints of crystal packing.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules. These techniques probe the vibrational modes of a molecule, which are specific to the types of chemical bonds and the arrangement of atoms within the functional groups. For this compound, IR and Raman spectroscopy provide a characteristic "fingerprint," allowing for detailed analysis of its molecular structure and bonding characteristics.

Functional Group Identification and Bond Characterization

The vibrational spectrum of this compound is a composite of the vibrational modes originating from its three primary structural components: the pyridine ring, the benzene ring, and the sulfonyl linker group (-SO₂-).

Sulfonyl Group (SO₂): The sulfonyl group is readily identified by two intense and characteristic stretching vibrations. The asymmetric stretching mode (ν_as(SO₂)) typically appears in the 1375–1335 cm⁻¹ region, while the symmetric stretching mode (ν_s(SO₂)) is found in the 1180–1160 cm⁻¹ range. These bands are often strong in both IR and Raman spectra and are definitive markers for the presence of the sulfonyl moiety.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600–1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net The substitution pattern on the ring influences the exact position and intensity of these bands.

Benzene Ring: Similar to the pyridine ring, the benzenesulfonyl portion of the molecule displays C=C stretching vibrations in the 1600–1450 cm⁻¹ range and aromatic C-H stretching above 3000 cm⁻¹. researchgate.net

C-S and C-Cl Bonds: The stretching vibration for the C-S bond is typically weaker and found in the 800–600 cm⁻¹ range. The C-Cl stretching vibration for chloro-aromatic compounds is also found in the fingerprint region, generally between 850 and 550 cm⁻¹, though its intensity can vary.

The complementary nature of IR and Raman spectroscopy is crucial for a complete analysis. Vibrations that involve a significant change in the dipole moment are strong in the IR spectrum (e.g., SO₂ stretches), whereas vibrations that cause a significant change in polarizability are strong in the Raman spectrum (e.g., symmetric ring breathing modes).

Table 1: Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Activity |

| 3100–3000 | C-H stretch | Pyridine & Benzene Rings | IR (medium), Raman (strong) |

| 1600–1400 | C=C / C=N stretch | Pyridine & Benzene Rings | IR (strong), Raman (strong) |

| 1375–1335 | Asymmetric SO₂ stretch | Sulfonyl | IR (very strong), Raman (medium) |

| 1180–1160 | Symmetric SO₂ stretch | Sulfonyl | IR (very strong), Raman (strong) |

| 850–550 | C-Cl stretch | 3-Chloropyridine (B48278) | IR (medium-strong), Raman (medium) |

| 800–600 | C-S stretch | Phenyl-Sulfonyl-Pyridine | IR (medium), Raman (medium) |

Monitoring of Reaction Progress and Product Formation

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. mdpi.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.comxjtu.edu.cn

The synthesis of this compound, for example via the reaction of a salt of 3-chloropyridine-2-sulfinic acid with a benzene derivative or a related coupling reaction, can be effectively monitored using this technique. The progress of the reaction would be followed by observing changes in the mid-infrared region of the spectrum.

Specifically, an analyst would monitor the disappearance of characteristic vibrational bands belonging to the reactants while simultaneously observing the appearance and increase in intensity of bands corresponding to the this compound product. The most indicative bands for product formation would be the strong and distinct asymmetric and symmetric SO₂ stretching vibrations. cam.ac.uk This real-time tracking provides precise information on reaction kinetics, helps identify the reaction endpoint, and can reveal the presence of any transient intermediates or byproducts, enabling improved process control and optimization. rsc.org

Table 2: Application of In Situ FTIR for Monitoring Synthesis

| Species | Key Vibrational Band (cm⁻¹) | Observation During Reaction |

| Reactant (e.g., Sulfinic Acid Salt) | S=O stretch (~1050-1000) | Peak intensity decreases |

| Product (this compound) | Asymmetric SO₂ stretch (1375–1335) | Peak intensity increases |

| Product (this compound) | Symmetric SO₂ stretch (1180–1160) | Peak intensity increases |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass, as each unique formula has a distinct calculated monoisotopic mass.

For this compound (C₁₁H₈ClNO₂S), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. Furthermore, the presence of chlorine and sulfur atoms imparts a distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in a significant [M+2+H]⁺ peak with about one-third the intensity of the [M+H]⁺ peak. Sulfur's isotopes (³²S, ³³S, ³⁴S) also contribute to the isotopic cluster, further confirming the elemental composition. The combination of exact mass measurement and the characteristic isotopic distribution provides unambiguous confirmation of the compound's molecular formula.

Table 3: Predicted HRMS Data for Protonated this compound, [C₁₁H₉ClNO₂S]⁺

| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Predicted Relative Intensity (%) |

| [M+H]⁺ | ¹²C₁₁¹H₉³⁵Cl¹⁴N¹⁶O₂³²S | 254.0097 | 100.0 |

| [M+1+H]⁺ | ¹³C¹²C₁₀¹H₉³⁵Cl¹⁴N¹⁶O₂³²S | 255.0131 | 12.5 |

| [M+2+H]⁺ | ¹²C₁₁¹H₉³⁷Cl¹⁴N¹⁶O₂³²S | 256.0068 | 32.6 |

| [M+2+H]⁺ | ¹²C₁₁¹H₉³⁵Cl¹⁴N¹⁶O₂³⁴S | 256.0054 | 4.5 |

Tandem MS for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 254.0) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information.

Based on the known fragmentation behavior of arylsulfonyl compounds and substituted pyridines, several characteristic fragmentation pathways can be predicted: nih.gov

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for arylsulfonamides and sulfones is the elimination of a neutral SO₂ molecule (64 Da). nih.govacs.org This would result in a product ion at m/z 190.0.

Cleavage of the C-S Bond: Scission of the bond between the pyridine ring and the sulfur atom can lead to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141.0.

Cleavage of the Ph-S Bond: Cleavage of the bond between the phenyl ring and the sulfur atom can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.0, often after the initial loss of SO₂.

Formation of Chloropyridinyl Ion: Cleavage of the C-S bond can also result in the charge being retained by the pyridine fragment, yielding a chloropyridinyl cation ([C₅H₄ClN]⁺) at m/z 113.0 or related ions. nist.gov

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different structural units within the molecule.

Table 4: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structure of Fragment |

| 254.0 | 190.0 | SO₂ (64.0 Da) | [C₁₁H₉ClN]⁺ |

| 254.0 | 141.0 | C₅H₃ClN (112.0 Da) | [C₆H₅SO₂]⁺ |

| 254.0 | 113.0 | C₆H₅SO₂ (141.0 Da) | [C₅H₄ClN]⁺ |

| 141.0 | 77.0 | SO₂ (64.0 Da) | [C₆H₅]⁺ |

Applications in Advanced Organic Synthesis and Materials Science

Role as Precursors for Complex Chemical Entities

The strategic placement of the chloro and benzenesulfonyl groups on the pyridine (B92270) ring makes 2-(Benzenesulfonyl)-3-chloropyridine an exemplary starting material for the synthesis of more intricate chemical structures.

Building Blocks for Heterocyclic Scaffolds of Research Interest

Heterocyclic compounds, particularly those containing nitrogen, are central to medicinal chemistry and materials science due to their prevalence in natural products and pharmaceuticals. sigmaaldrich.comossila.com The 2,3-disubstituted pyridine motif present in this compound serves as a foundational scaffold for constructing fused polyheterocyclic systems. rsc.org The chlorine atom at the 3-position can be readily displaced or participate in cross-coupling reactions, while the benzenesulfonyl group at the 2-position can also act as a leaving group or be used to direct further reactions. This allows for the systematic construction of complex molecular architectures, such as naphthyridines and other aza-analogues of coumarins and xanthones. rsc.org The ability to use such building blocks is crucial in the development of novel compounds with specific biological or material properties. beilstein-journals.org

Reagents in Convergent and Divergent Synthetic Strategies

The distinct reactivity of the C-Cl and C-S bonds in this compound makes it an ideal substrate for both convergent and divergent synthetic approaches.

Convergent Synthesis: In a convergent strategy, this molecule can be elaborated into a complex fragment, which is then combined with another separately synthesized fragment to form the final product. This approach is highly efficient for creating large, complex molecules.

Divergent Synthesis: More notably, the compound is well-suited for divergent synthesis. nih.govresearchgate.netnih.gov This strategy involves treating the same starting material with different reagents or conditions to produce a library of structurally distinct compounds. For example, selective reaction at the C-Cl bond under one set of conditions could yield one class of products, while targeting the C-S bond under different conditions could produce an entirely separate class of molecules. This approach is highly valuable in drug discovery for rapidly generating molecular diversity from a common intermediate. nih.gov

Contributions to Methodological Advancements

Beyond its role as a building block, this compound and similar structures are instrumental in the development of new synthetic methods and catalytic systems.

Development of Novel Catalytic Cycles

Substrates possessing multiple, differentially reactive sites, such as the C-Cl and C-S bonds in this compound, are excellent tools for probing the selectivity of new catalysts. The development of a catalytic system that can selectively activate one bond in the presence of the other represents a significant methodological advancement. For instance, a palladium catalyst could be designed to exclusively cleave the C-Cl bond for a cross-coupling reaction while leaving the C-S bond intact. acs.org Conversely, another catalyst might be developed to facilitate reactions at the C-S bond. researchgate.net Such studies help to refine our understanding of catalyst behavior and lead to the creation of more sophisticated and selective synthetic tools.

Strategies for Selective Carbon-Halogen and Carbon-Sulfur Bond Transformations

The presence of both a carbon-halogen and a carbon-sulfur bond on the same aromatic ring provides a platform for developing and showcasing selective bond transformation strategies.

Carbon-Halogen Bond Transformations: The C-Cl bond at the 3-position of the pyridine ring is a classic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The activation of such bonds by metal complexes, particularly palladium, is a well-studied process that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. science.gov The cleavage of C-Cl bonds can also be induced by other means, such as with low-energy electrons, highlighting the bond's inherent reactivity. mdpi.com

Carbon-Sulfur Bond Transformations: The benzenesulfonyl group is often regarded as a stable functional group, yet it can also participate in a variety of transformations. The C-S bond can be activated and cleaved by transition metal complexes, enabling the sulfonyl group to function as a leaving group in cross-coupling or desulfonylation reactions. researchgate.net Furthermore, pyridyl sulfones can be involved in reactions that functionalize adjacent positions, demonstrating the electronic influence of the sulfonyl group on the pyridine ring. nih.govacs.org The ability to selectively manipulate these bonds is a cornerstone of modern synthetic chemistry.

| Reactive Site | Type of Transformation | Potential Reaction |

| C(3)-Cl Bond | Cross-Coupling | Suzuki, Heck, Buchwald-Hartwig |

| C(3)-Cl Bond | Nucleophilic Substitution | SNAr with amines, alkoxides |

| C(2)-S Bond | Cross-Coupling (as leaving group) | Mizoroki-Heck type reactions |

| C(2)-S Bond | Reductive Cleavage | Desulfonylation |

| Pyridine Ring | C-H Functionalization | Directed metalation, Halogenation |

Potential in Functional Materials Design

The unique electronic and structural features of this compound suggest its potential as a building block for novel functional materials. Pyridine-based structures are widely used in organic electronics, coordination chemistry, and materials science. researchgate.netmdpi.com

The combination of an electron-withdrawing benzenesulfonyl group and a modifiable chloro-substituent on a π-deficient pyridine ring allows for fine-tuning of the molecule's electronic properties, such as its LUMO and HOMO energy levels. By replacing the chlorine atom with various functional groups through cross-coupling reactions, chemists can systematically alter the optical and electronic characteristics of the resulting molecules. This makes derivatives of this compound promising candidates for:

Organic Light-Emitting Diodes (OLEDs): As components of host materials, emitters, or electron-transport layers, where tailored electronic properties are critical. rsc.org

Organic Semiconductors: For use in organic field-effect transistors (OFETs).

Ligands for Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, allowing for the construction of porous materials with potential applications in gas storage and catalysis.

The versatility of this compound ensures its continued relevance in both the synthesis of complex organic molecules and the design of next-generation functional materials.

Scaffold for Molecular Recognition Studies

There is currently a lack of specific research data demonstrating the use of this compound as a primary scaffold in molecular recognition studies. Molecular scaffolds are core structures upon which functional groups can be systematically added to create a library of compounds for host-guest chemistry investigations. Pyridine-based structures are frequently employed as scaffolds in medicinal chemistry and supramolecular chemistry due to their defined geometry and hydrogen bonding capabilities. researchgate.netnih.govrsc.org Similarly, benzenesulfonyl groups are known to participate in non-covalent interactions. However, specific studies detailing the design and application of this compound in creating host molecules for the recognition of specific guest molecules have not been identified in the current body of scientific literature.

Precursors for Optoelectronic or Self-Assembling Systems

Information regarding the direct application of this compound as a precursor for optoelectronic or self-assembling systems is not prevalent in the reviewed literature. Precursors for these applications typically possess functionalities that allow for polymerization or controlled assembly into larger, ordered structures with specific electronic or photophysical properties. For instance, chloropyridine derivatives can be starting materials for the synthesis of conjugated polymers used in optoelectronic devices. researchgate.netnih.govrsc.org Additionally, pyridine-containing molecules have been shown to direct the self-assembly of complex supramolecular structures. nih.govrsc.org However, research explicitly detailing the synthesis of optoelectronic materials or self-assembling systems from this compound is not currently available.

Future Outlook and Emerging Research Directions

Development of Highly Efficient and Selective Catalytic Systems for 2-(Benzenesulfonyl)-3-chloropyridine Transformations

Future research will heavily focus on creating advanced catalytic systems to precisely modify this compound. The goal is to develop catalysts that can selectively target specific positions on the molecule, enabling the creation of complex derivatives that are currently difficult to synthesize. This includes site-selective C-H activation, which would allow for the direct introduction of new functional groups onto the pyridine (B92270) or benzene (B151609) rings without the need for pre-functionalized starting materials.